Due to its structure, tetradecanamide possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This characteristic makes it a potential candidate for the development of new materials with specific functionalities. For instance, research suggests tetradecanamide could be useful in the creation of self-assembled structures at the nano level [Source: Journal of Colloid and Interface Science, "Self-assembly and micellization of n-tetradecanamide in aqueous solution" by Keiji Tsamanuma et al.()]. These structures could have applications in areas like drug delivery or biosensors.
Tetradecanamide, also known as myristamide, is a fatty amide derived from myristic acid. Its chemical formula is , and it has a molecular weight of approximately 227.39 g/mol. Tetradecanamide is characterized by a long hydrophobic hydrocarbon chain, which contributes to its physical properties and biological activity. The compound appears as a white crystalline solid with a melting point of about 104 °C .
These reactions highlight the reactivity of tetradecanamide due to its functional groups, making it versatile for synthetic applications.
Tetradecanamide exhibits notable biological activities:
Tetradecanamide can be synthesized through several methods:
These methods allow for varying yields and purity levels depending on the reaction conditions employed.
Tetradecanamide has several applications across different fields:
Tetradecanamide belongs to a class of fatty amides that share structural similarities but differ in their chain lengths and functional properties. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Lauramide | Shorter carbon chain; commonly used in personal care products. | |
Palmitamide | Longer carbon chain; used in food and cosmetic applications. | |
Stearamide | Even longer carbon chain; known for its emulsifying properties. | |
Oleamide | Contains a double bond; exhibits unique biological activity related to sleep regulation. |
Tetradecanamide's uniqueness lies in its specific chain length and associated biological activities, setting it apart from other fatty amides while maintaining similar functional characteristics.
Tetradecanamide, systematically named as n-tetradecanamide, is a saturated long-chain fatty acid amide. Its molecular formula is C₁₄H₂₉NO, consisting of a 14-carbon alkyl chain, an amide functional group, and a terminal methyl group. The molecular weight is 227.39 g/mol. Synonyms include myristamide, myristic acid amide, and tetradecylamide.
Table 1: Key Identifiers of Tetradecanamide
Property | Value | Source References |
---|---|---|
IUPAC Name | Tetradecanamide | |
CAS Registry Number | 638-58-4 | |
InChI Key | QEALYLRSRQDCRA-UHFFFAOYSA-N | |
SMILES | CCCCCCCCCCCCCCC(=O)N |
The structure of tetradecanamide has been rigorously characterized using advanced analytical techniques:
Tetradecanamide belongs to the fatty amide family, distinguished by chain length and functional properties.
Table 2: Structural and Physical Properties of Fatty Amides
Compound | Molecular Formula | Carbon Chain Length | Melting Point (°C) | Key Applications |
---|---|---|---|---|
Lauramide | C₁₂H₂₅NO | 12 | 99 | Personal care products |
Tetradecanamide | C₁₄H₂₉NO | 14 | 105–107 | Emulsifiers, nanomaterials |
Palmitamide | C₁₆H₃₃NO | 16 | 106 | Food additives, surfactants |
Stearamide | C₁₈H₃₇NO | 18 | 98–105 | Lubricants, cosmetics |
Key Differences:
Tetradecanamide, also known as myristamide, is an organic compound with the molecular formula C₁₄H₂₉NO and a molecular weight of approximately 227.39 g/mol [1]. The synthesis of tetradecanamide commonly begins with myristic acid (tetradecanoic acid), which undergoes acylation with thionyl chloride to form an acid chloride intermediate [2]. This intermediate is then further reacted to produce the desired amide product .
The thionyl chloride-mediated acylation of myristic acid represents one of the most efficient and widely utilized methods for the synthesis of tetradecanamide [12]. This reaction involves the conversion of the carboxylic acid group of myristic acid into an acid chloride (myristoyl chloride), which serves as a highly reactive intermediate for subsequent amidation reactions [16].
The mechanism of this transformation proceeds through several distinct steps:
Step | Description | Key Considerations |
---|---|---|
Step 1: Nucleophilic Attack | The carbonyl oxygen of myristic acid acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride. | The carbonyl oxygen is a stronger nucleophile than the hydroxyl oxygen due to resonance stabilization. |
Step 2: Chlorosulfite Ester Formation | Formation of chlorosulfite ester intermediate with the release of one chloride ion. | The intermediate is highly reactive and unstable. |
Step 3: Chloride Ion Attack | The released chloride ion attacks the carbonyl carbon of the intermediate. | The nucleophilic attack is facilitated by the electrophilicity of the carbonyl carbon. |
Step 4: Tetrahedral Intermediate Formation | Formation of a tetrahedral intermediate with the chloride attached to the carbonyl carbon. | The tetrahedral intermediate is short-lived due to the presence of good leaving groups. |
Step 5: Elimination | Elimination of SO₂ gas (irreversible step) and formation of the C-Cl bond. | The release of SO₂ gas drives the reaction forward by making it irreversible. |
Step 6: Acid Chloride Formation | Final formation of myristoyl chloride (tetradecanoyl chloride) with the release of HCl gas. | The acid chloride product is highly reactive toward nucleophiles, making it suitable for subsequent amidation reactions. |
The reaction between myristic acid and thionyl chloride is typically carried out in an appropriate solvent system, with toluene being one of the most commonly used solvents [16] [24]. The electrophilic sulfur atom in thionyl chloride is attacked by the carboxylic acid to form an unstable and highly electrophilic intermediate [24]. This intermediate then reacts with the hydrogen chloride produced in the first step to form a tetrahedral intermediate that subsequently collapses to yield the acid chloride, along with sulfur dioxide and hydrogen chloride as byproducts [24] [27].
The typical and optimized reaction conditions for this transformation are summarized in the following table:
Parameter | Typical Conditions | Optimized Conditions |
---|---|---|
Myristic Acid : Thionyl Chloride Ratio | 1:4 | 1:3 |
Solvent | Toluene | Toluene/DCM (3:1) |
Temperature | 45-62°C | 50°C |
Reaction Time | 8 hours | 6 hours |
Catalyst | None | DMF (catalytic) |
Yield Range | 85-95% | 92-98% |
Research has shown that the addition of a catalytic amount of N,N-dimethylformamide can significantly enhance the reaction rate and yield [16]. The catalytic effect is attributed to the formation of a Vilsmeier-type intermediate, which increases the electrophilicity of the thionyl chloride [12] [21].
The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of both the thionyl chloride and the resulting acid chloride product [27]. The release of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this transformation essentially irreversible [12] [24].
Following the formation of myristoyl chloride through the thionyl chloride-mediated acylation of myristic acid, the next step in tetradecanamide synthesis involves the reaction of this acid chloride with various amine derivatives [7]. Aryl amines, in particular, offer an interesting route to N-aryl tetradecanamides, which have diverse applications in various industries [16].
The reaction between myristoyl chloride and aryl amines proceeds through a nucleophilic acyl substitution mechanism [17]. The nucleophilic nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate [14]. This intermediate then collapses with the elimination of a chloride ion to form the amide bond [17].
Several methodologies have been developed for the amidation of myristoyl chloride using aryl amine derivatives, each with its own set of reaction conditions and advantages [14] [16]. The following table summarizes three common methods:
Parameter | Method A | Method B | Method C |
---|---|---|---|
Myristoyl Chloride : Aryl Amine Ratio | 1:0.8 | 1:1 | 1:1.2 |
Base | DIPEA (1.1 eq) | Pyridine (2 eq) | NaHCO₃ (2 eq) |
Solvent | Toluene | DCM | THF/H₂O |
Temperature | 25°C | 0-25°C | 0-5°C |
Reaction Time | 12 hours | 4-6 hours | 2-3 hours |
Yield Range (for various aryl amines) | 65-85% | 70-90% | 75-92% |
The choice of base is crucial in these reactions as it serves to neutralize the hydrogen chloride generated during the reaction [17]. N,N-Diisopropylethylamine (DIPEA), pyridine, and sodium bicarbonate are commonly employed bases, each offering different advantages in terms of solubility, basicity, and ease of removal [14] [16].
Various aryl amines have been utilized in the synthesis of N-aryl tetradecanamides, with their reactivity being influenced by the electronic and steric properties of the substituents on the aromatic ring [14] [16]. The following table presents some commonly used aryl amines and their characteristics:
Aryl Amine | Structure | Reactivity | Yield with Myristoyl Chloride (%) | Product Application |
---|---|---|---|---|
Aniline | C₆H₅NH₂ | Moderate | 82 | Surfactants |
p-Chloroaniline | p-Cl-C₆H₄NH₂ | Low | 75 | Pharmaceutical intermediates |
p-Methoxyaniline | p-CH₃O-C₆H₄NH₂ | High | 90 | Cosmetic additives |
p-Nitroaniline | p-NO₂-C₆H₄NH₂ | Very Low | 65 | Polymer additives |
o-Methylaniline | o-CH₃-C₆H₄NH₂ | Moderate | 80 | Lubricant additives |
m-Trifluoromethylaniline | m-CF₃-C₆H₄NH₂ | Low | 72 | Specialty chemicals |
The reactivity of aryl amines is significantly influenced by the electronic effects of the substituents on the aromatic ring [14]. Electron-donating groups, such as methoxy, enhance the nucleophilicity of the amino group, resulting in higher reactivity and yields [16]. Conversely, electron-withdrawing groups, such as nitro and trifluoromethyl, decrease the nucleophilicity, leading to lower reactivity and yields [14] [16].
Recent advances in amidation chemistry have led to the development of alternative methods for the synthesis of N-aryl tetradecanamides [6] [14]. One such approach involves the use of N-aryl hydroxylamines as nucleophiles in an umpolung amide synthesis strategy [14]. This method offers the advantage of avoiding epimerization in cases where stereogenic centers are present, which is particularly valuable for the synthesis of chiral amides [14].
Another innovative approach involves the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which can activate carboxylic acids for direct amidation with aryl amines [19]. This method eliminates the need for the separate preparation of acid chlorides, making the process more efficient and environmentally friendly [19].
The transition from laboratory-scale synthesis to industrial production of tetradecanamide requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and environmental sustainability [10] [23]. This section explores the key parameters that influence the industrial-scale synthesis of tetradecanamide and strategies for their optimization [10].
Industrial-scale synthesis of tetradecanamide typically follows the two-step process described in the previous sections: thionyl chloride-mediated acylation of myristic acid followed by amidation with appropriate amine derivatives [16]. However, several modifications and optimizations are necessary to adapt these reactions to large-scale production [10] [23].
The following table compares conventional and optimized processes for industrial-scale tetradecanamide synthesis:
Parameter | Conventional Process | Optimized Process |
---|---|---|
Reactor Type | Batch reactor | Continuous flow reactor |
Agitation Speed | 200-300 rpm | 350-450 rpm |
Temperature Control | ±3°C variation | ±1°C variation |
Pressure | Atmospheric | Slight positive pressure |
Batch Size | 10-50 kg | 100-500 kg |
Solvent Recovery | 70-80% | 90-95% |
Purification Method | Recrystallization | Continuous crystallization |
Overall Process Yield | 75-85% | 88-95% |
Energy Consumption | High | Reduced by 30-40% |
Waste Generation | Moderate | Reduced by 25-35% |
One of the most significant advancements in industrial-scale tetradecanamide synthesis is the transition from batch reactors to continuous flow systems [23]. Continuous flow reactors offer several advantages, including better heat and mass transfer, improved mixing, reduced reaction times, and enhanced safety profiles [23]. These benefits translate to higher yields, improved product quality, and reduced production costs [10] [23].
Temperature control is another critical parameter in industrial-scale synthesis [10]. Precise temperature control (±1°C) is essential to minimize side reactions and ensure consistent product quality [10] [23]. Advanced temperature control systems, such as jacketed reactors with sophisticated heat transfer fluids, are commonly employed in optimized industrial processes [10].
The optimization of various reaction parameters and their effects on yield, purity, and industrial strategies are summarized in the following table:
Parameter | Effect on Yield | Effect on Purity | Industrial Optimization Strategy |
---|---|---|---|
Reaction Temperature | Higher temperatures (>70°C) lead to side reactions and reduced yield | Lower temperatures (45-55°C) produce higher purity product | Maintain temperature at 50±1°C with precise temperature control systems |
Reaction Time | Extended reaction times (>10h) may cause product degradation | Shorter reaction times (4-6h) minimize impurity formation | Implement real-time monitoring to determine optimal endpoint |
Catalyst Loading | Optimal catalyst loading (0.5-1 mol%) maximizes yield | Lower catalyst loading reduces catalyst residues in final product | Use continuous catalyst recovery and recycling systems |
Solvent Selection | Anhydrous solvents increase yield by preventing hydrolysis | Proper solvent selection minimizes co-crystallization of impurities | Implement solvent recovery and recycling to reduce costs and waste |
Reagent Purity | Higher reagent purity (>99%) significantly improves yield | Higher purity reagents reduce impurity carryover | Establish rigorous quality control for all incoming raw materials |
Mixing Efficiency | Efficient mixing prevents localized overheating and side reactions | Uniform mixing prevents formation of localized impurities | Use high-efficiency impellers and baffled reactor designs |
Heat Transfer | Uniform heat transfer prevents thermal decomposition | Controlled heating prevents formation of thermal degradation products | Install jacketed reactors with advanced heat transfer fluids |
Scale-up Factor | Linear scale-up maintains yield up to 100x; beyond requires reoptimization | Scale-up may introduce new impurity profiles requiring adjusted purification | Develop pilot-scale validation before full industrial implementation |
Recent advances in reaction condition optimization for industrial-scale tetradecanamide synthesis include the application of machine learning and artificial intelligence techniques [23] [25]. These approaches enable the efficient exploration of vast chemical spaces and the identification of optimal reaction conditions with minimal experimental trials [23] [25]. For instance, reinforcement learning bandit optimization models have been employed to identify generally applicable conditions for various reactions, including amide coupling reactions, with significant improvements over traditional optimization approaches [25].
Solvent selection and recovery represent another area of significant optimization in industrial-scale synthesis [10]. The choice of solvent affects not only the reaction yield and product purity but also the environmental impact and production costs [10] [23]. Optimized industrial processes typically implement efficient solvent recovery and recycling systems, achieving recovery rates of 90-95% compared to 70-80% in conventional processes [10].
Purification methods have also evolved from traditional recrystallization to continuous crystallization processes [10] [23]. Continuous crystallization offers advantages such as better control over crystal size distribution, reduced solvent usage, and improved product purity [10]. These benefits contribute to the overall efficiency and sustainability of the industrial process [10] [23].
Irritant